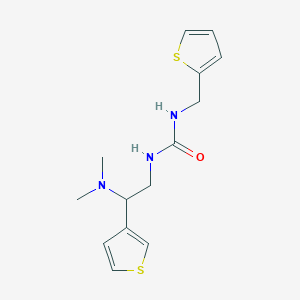

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Beschreibung

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a urea-based small molecule featuring dual thiophene substituents: a thiophen-3-yl group at the dimethylaminoethyl branch and a thiophen-2-ylmethyl moiety at the urea nitrogen. This structure combines electron-rich heterocycles (thiophenes) with a dimethylaminoethyl chain, which may enhance solubility and modulate pharmacokinetic properties.

Eigenschaften

IUPAC Name |

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS2/c1-17(2)13(11-5-7-19-10-11)9-16-14(18)15-8-12-4-3-6-20-12/h3-7,10,13H,8-9H2,1-2H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKXQSXIROMSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NCC1=CC=CS1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)ethylamine with thiophene-3-carboxaldehyde to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Urea Formation: The final step involves the reaction of the amine with thiophene-2-carbonyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The urea group can be reduced to form corresponding amines.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity :

- Studies have indicated that compounds similar to 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exhibit cytotoxic properties against various cancer cell lines. For instance, derivatives of thiophene compounds have shown to inhibit tumor growth by inducing apoptosis in cancer cells .

- A case study demonstrated that a related compound effectively reduced tumor size in xenograft models, suggesting its potential as an anticancer agent .

-

Antimicrobial Properties :

- The presence of thiophene rings in the structure has been linked to antimicrobial activity. Research has shown that similar compounds can inhibit the growth of bacterial strains, making them potential candidates for developing new antibiotics .

- A recent study highlighted the effectiveness of thiophene derivatives against resistant bacterial strains, indicating a promising avenue for further exploration .

-

Anti-inflammatory Effects :

- Compounds with similar structures have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways. This suggests that 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea could be beneficial in treating inflammatory diseases .

- Specific analogs have been shown to reduce levels of pro-inflammatory cytokines in vitro, indicating their potential for therapeutic use in conditions like rheumatoid arthritis or inflammatory bowel disease .

Synthesis and Modification

The synthesis of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step reactions starting from readily available thiophene derivatives. Modifications to the structure can enhance its pharmacological properties:

- Substituting different groups on the thiophene rings can lead to variations in biological activity.

- The introduction of additional functional groups may improve solubility and bioavailability, making the compound more effective as a drug candidate.

Toxicity and Safety Profile

Preliminary toxicity studies are crucial for evaluating the safety of new compounds. Initial assessments indicate that while some analogs exhibit low toxicity profiles, further detailed toxicological evaluations are necessary to ensure safety for human use .

Wirkmechanismus

The mechanism of action of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino and thiophene groups can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

2.1.1. M64HCl (1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea hydrochloride)

- Structural Differences: Replaces thiophen-3-yl with pyridin-4-yl and substitutes thiophen-2-ylmethyl with a morpholino-trifluoromethylphenyl group.

- Impact on Properties: Solubility: The hydrochloride salt (M64HCl) enhances water solubility, critical for oral bioavailability . Pharmacological Activity: M64 is a focal adhesion kinase (FAK) activator, demonstrating protective effects in intestinal epithelial cells. The pyridine and morpholino groups may improve target affinity compared to thiophene-based substituents .

2.1.2. N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a)

- Structural Differences : Benzamide core vs. urea, but retains the thiophen-3-yl group.

- Pharmacological Relevance : Exhibits dopamine D3 receptor binding (Ki = 12 nM), suggesting thiophen-3-yl contributes to receptor interaction. The urea vs. benzamide core may alter hydrogen-bonding patterns and selectivity .

2.1.3. (E)-3-Dimethylamino-1-(2-thienyl)prop-2-en-1-one

- Structural Differences: Enone system with dimethylamino and thiophene groups.

- Conformational Insight: The thiophene ring is nearly coplanar with the enone moiety (dihedral angle = 2.92°), promoting π-π stacking in crystal packing. This contrasts with the flexible urea linker in the target compound, which may reduce crystallinity .

Urea Derivatives with Varied Heterocycles

2.2.1. 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a)

- Structural Differences : Tetrahydrobenzo[b]thiophene core vs. simple thiophene.

- Synthetic Utility : Demonstrates the adaptability of urea synthesis with bulky heterocycles. The tetrahydro ring may reduce metabolic oxidation compared to aromatic thiophenes .

2.2.2. 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea

- Structural Differences : Thiourea (C=S) vs. urea (C=O) and naphthalene substituents.

- Pharmacological Impact: Thiourea derivatives often exhibit stronger hydrogen bonding but lower metabolic stability.

Physicochemical and Pharmacokinetic Comparisons

Key Observations :

- Solubility : Ionic derivatives (e.g., M64HCl) outperform neutral compounds. Thiophene-based analogs generally exhibit lower solubility due to hydrophobicity.

- Bioactivity: Pyridine and morpholino groups (M64HCl) enhance kinase targeting, while thiophenes favor receptor binding (e.g., D3 ligands).

Biologische Aktivität

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, a compound featuring thiophene rings and a urea moiety, has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 280.4 g/mol. Its structure includes:

- Thiophene rings : Known for their electron-rich properties, which can influence biological interactions.

- Dimethylamino group : Enhances solubility and may contribute to receptor binding affinity.

- Urea linkage : Provides a scaffold for biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines. A notable study demonstrated that a related thiophene derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the thiophene structure can enhance antitumor activity .

The proposed mechanism of action for thiophene-containing compounds often involves:

- Inhibition of Kinases : Compounds can interfere with kinase activity, disrupting cell signaling pathways essential for tumor growth.

- Microtubule Destabilization : By preventing tubulin polymerization, these compounds induce mitotic arrest, leading to apoptosis .

Structure-Activity Relationship (SAR)

A systematic approach to understanding the SAR of thiophene derivatives has been conducted. Key findings include:

- Substituents on the urea nitrogen significantly affect biological activity.

- The presence of electron-donating groups (like dimethylamino) enhances binding affinity to biological targets.

- Variations in the thiophene ring can alter pharmacokinetic properties and overall efficacy .

Case Studies

| Study | Compound | Activity | Mechanism |

|---|---|---|---|

| 1 | BU17 | Antitumor | Inhibits tubulin polymerization, induces apoptosis |

| 2 | Thiophene derivatives | Urease inhibition | Targets urease enzyme, showing IC50 values as low as 3.80 µM |

Detailed Findings

- Antitumor Activity : In a study involving tetrahydrobenzo[b]thiophene derivatives, one compound exhibited broad-spectrum antitumor activity against several cell lines, with mechanisms involving G2/M phase arrest and enhanced caspase activity indicating apoptosis .

- Urease Inhibition : Another study focused on thiophene-containing thiosemicarbazones demonstrated significant urease inhibitory activity, suggesting potential applications in treating ureolytic bacterial infections . The lead compound showed an IC50 value significantly lower than standard inhibitors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of thiophene-containing precursors. Key steps include nucleophilic substitution to form the ethylamine backbone and urea linkage via reaction with an isocyanate intermediate . Optimal conditions require:

- Solvents : Polar aprotic solvents (e.g., dimethylformamide) to enhance nucleophilicity.

- Catalysts : Triethylamine or other bases to deprotonate intermediates .

- Temperature : Controlled reflux (70–90°C) to balance reaction rate and byproduct formation.

- Purification : Column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions on thiophene rings and urea linkages .

- IR Spectroscopy : Confirmation of urea C=O stretch (~1640–1680 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., ESI-MS for protonated molecular ion detection) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data among structural analogs?

- Methodological Answer : Contradictions often arise from differences in substituent electronic properties or assay conditions. Strategies include:

- Comparative SAR Studies : Synthesize analogs with systematic modifications (e.g., replacing thiophene with furan) and test in standardized assays (e.g., enzyme inhibition IC₅₀ comparisons) .

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases), correlating computational results with experimental IC₅₀ values .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or assay-dependent variability .

Q. What experimental designs are recommended for evaluating the compound’s interaction with biological targets?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine for kinases) .

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) over 48–72 hours .

- Biophysical Studies :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- In Vivo Models : Xenograft mice studies (e.g., 10 mg/kg dosing) with pharmacokinetic profiling (Cmax, t½) .

Q. How can electronic properties of substituents influence the compound’s reactivity and stability?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on thiophene rings and urea groups, predicting sites for electrophilic attack .

- Hammett Studies : Correlate substituent σ values with reaction rates (e.g., hydrolysis in buffered solutions) to quantify electronic effects .

- Stability Testing : Accelerated degradation studies under varied pH (1–13) and temperatures (25–60°C), monitored via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.